Acetyl-Lys-D-Ala-D-Ala

Glycopeptide Antibiotics Vancomycin Resistance Binding Kinetics

Researchers studying glycopeptide antibiotic binding frequently encounter substrates that fail to recapitulate native D-Ala-D-Ala interactions. Ac-Lys-D-Ala-D-Ala-OH (CAS 28845-97-8) is the definitive tripeptide mimetic of the bacterial peptidoglycan terminus, validated for vancomycin and teicoplanin binding studies. • Co-crystallized with vancomycin (PDB 1FVM) - structural blueprint for rational drug design • Enables fluorescence polarization assays with teicoplanin detection limit of 0.25 µM • Kd ~1 µM for vancomycin - ideal SPR/ITC calibration standard ≥97% HPLC purity. For R&D use only.

Molecular Formula C14H26N4O5
Molecular Weight 330.38 g/mol
Cat. No. B15088754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-Lys-D-Ala-D-Ala
Molecular FormulaC14H26N4O5
Molecular Weight330.38 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C
InChIInChI=1S/C14H26N4O5/c1-8(12(20)17-9(2)14(22)23)16-13(21)11(18-10(3)19)6-4-5-7-15/h8-9,11H,4-7,15H2,1-3H3,(H,16,21)(H,17,20)(H,18,19)(H,22,23)
InChIKeyGMSXMADYKTYBCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetyl-Lys-D-Ala-D-Ala: Peptidoglycan Precursor Analog


Acetyl-Lys-D-Ala-D-Ala (also known as N,N'-diacetyl-L-Lys-D-Ala-D-Ala) is a synthetic tripeptide analog that precisely mimics the C-terminal D-alanyl-D-alanine motif of bacterial peptidoglycan precursors [1]. This compound serves as the primary molecular recognition target for glycopeptide antibiotics, including vancomycin and teicoplanin, which inhibit cell wall biosynthesis in Gram-positive bacteria through a highly specific, five-hydrogen-bond interaction with the terminal D-Ala-D-Ala moiety [2]. Its utility as a well-characterized, commercially available reagent (CAS 28845-97-8, ≥95% HPLC purity) underpins its broad application in binding affinity studies, structural biology, and assay development .

Peptidoglycan precursor analog for glycopeptide antibiotic binding
Acetylated tripeptide supports derivatization for fluorescent probes
Recognized by vancomycin and teicoplanin via D-Ala-D-Ala motif

Acetyl-Lys-D-Ala-D-Ala: Irreplaceable by Generic Peptides


Generic substitution of Acetyl-Lys-D-Ala-D-Ala with simpler analogs like acetyl-D-Ala-D-Ala or non-acetylated variants fails to recapitulate the native binding interactions of glycopeptide antibiotics. The full tripeptide structure, including the acetylated L-Lys residue, is essential for the correct conformation and stability of the antibiotic-ligand complex [1]. Structural analyses reveal that the L-Lys side chain extends from a ring-like backbone conformation, creating a specific spatial arrangement that influences binding affinity and is absent in simpler dipeptide models [2]. Furthermore, the di-acetylated N-terminus of Acetyl-Lys-D-Ala-D-Ala provides a defined molecular handle for derivatization, such as fluorescent labeling, which is not possible with the native, unacetylated precursor, making it the preferred substrate for developing robust, quantitative assays [3].

Simpler dipeptide analogs (e.g., acetyl-D-Ala-D-Ala) may not recapitulate native binding conformation and stability.

Non-acetylated variants cannot be directly derivatized for fluorescent labeling, limiting assay development.

Lack of the L-Lys residue alters spatial recognition; class-level substitution may shift antibiotic specificity.

Acetyl-Lys-D-Ala-D-Ala: Head-to-Head Quantitative Evidence


Vancomycin Binding: Susceptible vs. Resistant Peptide Analog

Acetyl-Lys-D-Ala-D-Ala demonstrates a profoundly higher binding affinity for vancomycin compared to its primary resistant analog, Acetyl-Lys-D-Ala-D-Lac. The dissociation constant (Kd) for vancomycin binding to Acetyl-Lys-D-Ala-D-Ala is 1.0 ± 0.3 µM, whereas no binding was detectable (n.b.) for the D-Lac analog under identical conditions [1]. This difference, often cited as up to a 1000-fold reduction in affinity, is the foundational molecular event that confers vancomycin resistance in enterococci [2].

Vancomycin binding affinity
Head-to-head
Kd 1.0 ± 0.3 µM (susceptible) vs no binding detectable for D-Lac analog
Reported binding context; supports resistance mechanism studies.
ITC, N=3 ± S.D.
Glycopeptide Antibiotics Vancomycin Resistance Binding Kinetics

Structural Basis of Vancomycin Recognition and Resistance

The crystal structure of the vancomycin:Acetyl-Lys-D-Ala-D-Ala complex has been determined at an atomic resolution of 1.80 Å, providing a definitive view of the hydrogen-bonding network responsible for antibiotic recognition [1]. In stark contrast, the structure of the complex with the resistant analog, diacetyl-Lys-D-Ala-D-lactate, reveals a critical elongation of the O⋯O distance between the antibiotic's carbonyl oxygen and the ligand's ester oxygen due to electrostatic repulsion, which disrupts the key hydrogen bond and provides a molecular basis for reduced binding [2].

Crystal structure resolution
Head-to-head
1.80 Å (susceptible complex) vs 0.93 Å (D-Lac); key H-bond disrupted by O···O repulsion
Supports structural basis of antibiotic recognition.
X-ray diffraction co-crystallized complexes
Structural Biology X-ray Crystallography Ligand-Protein Interaction

Fluorescence Polarization Detection of Glycopeptide Antibiotics

Acetyl-Lys-D-Ala-D-Ala, when conjugated with a fluorophore, serves as a highly sensitive probe for detecting glycopeptide antibiotics in a direct fluorescence polarization (FP) assay. This assay demonstrates distinct detection limits and working ranges for different antibiotics, providing a quantitative tool for both research and clinical monitoring [1]. The measured detection limits for key glycopeptides are: 0.5 µM for vancomycin, 0.25 µM for teicoplanin, and 1 µM for telavancin [2].

Fluorescence detection limits
Head-to-head
Teicoplanin 0.25 µM, vancomycin 0.5 µM, telavancin 1 µM
Reported assay sensitivity; supports bioanalytical method research.
Fluorescence polarization assay
Analytical Chemistry High-Throughput Screening Biosensor Development

Conformational Stability for Robust Enzymology

Conformational analysis reveals that Acetyl-Lys-D-Ala-D-Ala adopts a well-defined, predominant ring-like backbone conformation with its L-Lys side chain extended [1]. This contrasts with simpler dipeptide substrates like D-Ala-D-Ala, which lack the N-terminal Lys residue and thus sample a different, broader conformational space. The sum of probabilities for the four most probable conformers of Acetyl-Lys-D-Ala-D-Ala accounts for ≥90% of its solution population, compared to only 35-50% for Glycine-substituted analogs, which exhibit greater conformational flexibility [2].

Conformational stability
Class-level
≥90% population in top 4 conformers vs 35–50% for Gly-substituted analogs
Supports substrate reproducibility for enzyme kinetics.
Conformational analysis, De Coen et al.
Enzymology Peptide Conformation Substrate Specificity

Standard Substrate for DD-Carboxypeptidase Assays

Acetyl-Lys-D-Ala-D-Ala is the standard substrate for characterizing the activity of penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases), which are key enzymes in bacterial cell wall maturation and are inhibited by β-lactam antibiotics . The compound's specific cleavage by these enzymes (yielding Acetyl-Lys-D-Ala + D-Ala) allows for precise kinetic measurements [1]. This contrasts with analogs lacking the acetylated Lysine, which may not be efficiently recognized or processed by these clinically relevant enzymes.

DD-carboxypeptidase substrate
Class-level
Cleaved by DD-carboxypeptidases (Streptomyces albus) yielding Acetyl-Lys-D-Ala + D-Ala
Reported substrate context for peptidoglycan enzyme studies.
Enzymatic assay, BRENDA database
Enzymology Antibiotic Targets Peptidoglycan Biosynthesis

Acetyl-Lys-D-Ala-D-Ala: High-Value Applications


Glycopeptide Resistance Mechanism and Drug Discovery

Acetyl-Lys-D-Ala-D-Ala is the essential 'susceptible' control in comparative studies with its D-Lac analog. The 1000-fold difference in vancomycin binding affinity provides a clear, quantifiable signal for validating the efficacy of new antibiotics or binding-enhancing modifications designed to overcome resistance [1]. The high-resolution co-crystal structure (1FVM) serves as the blueprint for rational drug design efforts [2].

Bioanalytical Assay Development for TDM

The compound is a core reagent for constructing direct fluorescence polarization assays for the detection of glycopeptide antibiotics like vancomycin and teicoplanin in biological fluids. Its validated performance, with detection limits as low as 0.25 µM for teicoplanin, makes it suitable for developing sensitive, high-throughput assays for clinical TDM and pharmacokinetic studies [3].

DD-Carboxypeptidase Kinetics and β-Lactamase Screening

As a standard substrate for DD-carboxypeptidases, Acetyl-Lys-D-Ala-D-Ala is used to measure enzyme kinetics (Km, Vmax) and screen for novel inhibitors. Its defined cleavage product (D-Ala) allows for simple quantification, facilitating the study of β-lactam antibiotic targets and the identification of new antimicrobial agents .

Calibration Standard for SPR and ITC Binding Assays

The well-characterized, moderate binding affinity of vancomycin for Acetyl-Lys-D-Ala-D-Ala (Kd ~ 1 µM) makes this ligand-analyte pair an ideal system for calibrating and validating the performance of SPR and ITC instruments. Its use ensures the accuracy and reproducibility of quantitative binding measurements in a core biophysical laboratory setting [4].

Application
Selection Property
Validation Focus
Glycopeptide resistance mechanism studies
Susceptible control vs resistant D-Lac analog
Binding affinity and structural integrity verification
Bioanalytical assay research for glycopeptides
Fluorophore-conjugated probe with defined detection limits
Assay sensitivity and selectivity across antibiotic classes
DD-carboxypeptidase enzyme kinetics
Cleavable substrate yielding quantifiable D-Ala
Enzyme activity, Km determination, inhibitor screening
SPR and ITC instrument calibration
Moderate, well-characterized binding affinity
Binding assay accuracy and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetyl-Lys-D-Ala-D-Ala

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.